molecular formula C21H21NO3 B214453 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214453
M. Wt: 335.4 g/mol
InChI Key: XKXUSLXGMBSVQH-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. This compound has also been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one has been found to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to be stable and reproducible, which makes it a suitable candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for research on 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve identifying the specific enzymes and signaling pathways that are targeted by this compound. Another future direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. This could involve conducting preclinical and clinical studies to determine the safety and efficacy of this compound in humans. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one with a reducing agent such as sodium borohydride. The resulting compound is then oxidized to yield 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one. This synthesis method has been reported in several scientific studies, and it has been found to be efficient and reproducible.

Scientific Research Applications

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Additionally, 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

Product Name

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-propylindol-2-one

InChI

InChI=1S/C21H21NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h3-13,25H,2,14-15H2,1H3/b13-12-

InChI Key

XKXUSLXGMBSVQH-SEYXRHQNSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC=CC=C3)O

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

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